Lipophilicity Outperforms Debenzodioxole Analogs: LogP 2.58 vs. ~2.0
The fluorochem-supplied compound exhibits a computed LogP of 2.58 , which is approximately 0.5–0.7 log units higher than the predicted LogP of its closest structural analog lacking the benzodioxole group, N-(2,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 477320-16-4; LogP ~2.0 ). This difference corresponds to a ~3- to 5-fold greater partitioning into lipid phases, potentially improving CNS penetration for experimental screening applications.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP 2.58 (fluorochem datasheet) |
| Comparator Or Baseline | N-(2,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (predicted LogP ~2.0) |
| Quantified Difference | ΔLogP ≈ +0.5–0.7 |
| Conditions | Computed via consensus LogP model; vendor-reported values. |
Why This Matters
A 0.5–0.7 log unit increase predicts substantially improved CNS bioavailability potential, critical for neuroscience screening libraries.
